molecular formula C8H11ClN2O2S B1274293 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide CAS No. 100313-81-3

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1274293
CAS No.: 100313-81-3
M. Wt: 234.7 g/mol
InChI Key: PWRXATZJIMUAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide CAS Number: 100313-81-3 Molecular Formula: C₈H₁₁ClN₂O₂S Exact Mass: 234.00205 g/mol Purity: ≥95% (industrial grade) Applications:

  • Intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals .
  • Inhibitor of cytochrome P450 enzymes and other proteins, making it valuable in biochemical research .
  • Utilized in high-tech industries, including biomedical and materials science .

Properties

IUPAC Name

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRXATZJIMUAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397078
Record name 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100313-81-3
Record name 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route via Direct Sulfonylation

Reaction Mechanism and Reagents

The most straightforward method involves sulfonylation of 3-amino-4-chloroaniline with dimethylamine using 3-amino-4-chlorobenzenesulfonyl chloride as the key intermediate. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride:

$$
\text{3-Amino-4-chlorobenzenesulfonyl chloride} + \text{Me}_2\text{NH} \rightarrow \text{3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide} + \text{HCl}
$$

Reaction Conditions
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Base : Triethylamine (TEA) or pyridine (1.2 equivalents) to neutralize HCl.
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to dimethylamine.
Yield and Purity Optimization
  • Temperature Control : Maintaining temperatures below 5°C reduces hydrolysis of the sulfonyl chloride.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Nitration-Reduction Sequential Approach

Nitration of 4-Chloro-N,N-Dimethylbenzenesulfonamide

This two-step method begins with nitration of 4-chloro-N,N-dimethylbenzenesulfonamide to introduce a nitro group at the meta position:

Nitration Reagents and Conditions
  • Nitrating Agent : Concentrated nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0°C.
  • Reaction Time : 2–3 hours, monitored by thin-layer chromatography (TLC).
Intermediate Isolation
  • The nitro intermediate, 3-nitro-4-chloro-N,N-dimethylbenzenesulfonamide, is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 85–90%).

Reduction of Nitro to Amino Group

The nitro group is reduced to an amino group using zinc dust in alkaline conditions:

$$
\text{3-Nitro-4-chloro-N,N-dimethylbenzenesulfonamide} + \text{Zn} + \text{NaOH} \rightarrow \text{this compound} + \text{ZnO} + \text{H}_2\text{O}
$$

Reduction Parameters
  • Reducing Agent : Zinc dust (5 equivalents) in 10% NaOH at 60–70°C.
  • Reaction Time : 4–6 hours, with TLC monitoring.
  • Workup : Acidification to pH 6–7 precipitates the product (yield: 92–95%).

Comparative Analysis of Synthetic Routes

Parameter Direct Sulfonylation Nitration-Reduction
Steps 1 2
Overall Yield 80–85% 78–82%
Purity >95% >93%
Key Challenge Sulfonyl chloride stability Nitro group positioning
Scalability Moderate High

Reaction Optimization and Troubleshooting

Sulfonyl Chloride Hydrolysis Mitigation

  • Low-Temperature Control : Conduct reactions at 0–5°C to prevent hydrolysis of the sulfonyl chloride intermediate.
  • Anhydrous Conditions : Use molecular sieves or inert atmosphere (N$$_2$$) to exclude moisture.

Regioselectivity in Nitration

  • Meta-Directing Groups : The chloro and sulfonamide groups direct nitration to the meta position, achieving >90% regioselectivity.
  • Side Products : Ortho nitration (<5%) is removed via recrystallization.

Analytical Validation Protocols

Structural Confirmation

  • NMR Spectroscopy :
    • $$ ^1\text{H} \text{NMR} $$: Aromatic protons at δ 7.2–7.8 ppm; N-methyl groups at δ 2.8–3.1 ppm.
    • $$ ^{13}\text{C} \text{NMR} $$: Sulfonamide sulfur carbon at δ 44–46 ppm.
  • Mass Spectrometry : HRMS confirms [M+H]$$^+$$ at $$ m/z $$ 235.05 (calculated: 235.03).

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows >98% purity.
  • Elemental Analysis : C 40.95%, H 4.72%, N 11.93% (theoretical: C 40.94%, H 4.68%, N 11.92%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

  • Nitration Step : Microreactors enhance heat dissipation, reducing decomposition risks.
  • Automated Quenching : In-line neutralization systems improve safety during acid handling.

Waste Management

  • Zinc Recovery : Electrochemical methods reclaim zinc from reduction step sludge.
  • Solvent Recycling : Distillation recovers >90% DCM and THF.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can participate in coupling reactions, such as diazotization followed by coupling with phenols or amines.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like iron powder and hydrochloric acid.

Major Products:

    Acylated or Sulfonylated Derivatives: Formed through electrophilic substitution.

    Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions used.

    Coupled Products: Formed through diazotization and subsequent coupling reactions.

Scientific Research Applications

Biological Activities

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide has been studied for its potential biological activities, particularly as an enzyme inhibitor. Its unique structure allows it to interact with various biological molecules, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness is often evaluated using methods such as the zone of inhibition assay.

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown effectiveness against various cancer cell lines.

Case Studies

  • Enzyme Inhibition : A study evaluated the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by derivatives of this compound. Compound 16a showed an IC₅₀ value of 0.63 μM, indicating strong inhibitory activity against PTP1B, which is relevant for diabetes treatment .
  • Antibacterial Activity : Another research focused on synthesizing new derivatives based on this compound and testing their antibacterial efficacy against strains like Mycobacterium tuberculosis and Moraxella catarrhalis. The results indicated that certain modifications enhanced antimicrobial potency significantly .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the amino and sulfonamide groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide
  • CAS : 1017410-44-4
  • Key Difference : Cyclopentyl group replaces the dimethylamine moiety.
  • Impact : Increased steric bulk may reduce solubility but enhance receptor binding specificity in enzyme inhibition studies .
2-Amino-N,N-dimethylbenzenesulfonamide
  • CAS : 54468-84-9
  • Key Difference: Amino group at position 2 instead of 3.
  • Impact: Altered electronic distribution affects reactivity; reduced efficacy in cytochrome P450 inhibition compared to the 3-amino analog .
3-Chloro-N²-methyl-N¹-(5H-furan-2-yl)-N,N-dimethylbenzenesulfonamide
  • CAS: Not specified (see )

Functional Group Variations

4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamides (Compounds 11–14)
  • Key Features : Thioether-linked substituents (e.g., naphthalen-1-ylmethylthio, ethoxycarbonylmethylthio).
  • Impact : Increased lipophilicity improves membrane permeability but may reduce aqueous solubility. These derivatives show broader antimicrobial activity compared to the target compound .
3-Amino-5-(tert-butyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
  • CAS: Not specified (see )
  • Key Features : tert-butyl and methoxy groups.

Physicochemical Properties

Property Target Compound 4-Fluoro-N,N-dimethylbenzenesulfonamide Compound 11
Melting Point Not reported Not reported 177–180°C
Boiling Point Not reported 279.6°C (predicted) Not reported
Density Not reported 1.276 g/cm³ Not reported
Solubility Moderate in DMSO Low (hydrophobic substituents) Low (thioether groups)

Biological Activity

3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H11ClN2O2SC_8H_{11}ClN_2O_2S. The compound features an amino group, a chloro substituent, and a sulfonamide functional group attached to a benzene ring. These structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and interact with molecular targets such as proteins and nucleic acids. The sulfonamide group is particularly important for its mechanism of action, allowing the compound to form hydrogen bonds and other interactions with biological molecules. Notably, it has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, thereby demonstrating antibacterial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide structure is known to disrupt bacterial growth by inhibiting folic acid synthesis, which is essential for DNA replication and cell division.

Antiviral Properties

In addition to its antibacterial effects, this compound has shown potential antiviral activity. Studies have indicated that derivatives of sulfonamides can inhibit viral replication in various models. For example, some sulfonamide compounds have demonstrated efficacy against viruses such as coxsackievirus B and others through mechanisms that may involve the inhibition of viral proteases or interference with viral entry into host cells .

Anticancer Potential

Emerging research suggests that this compound may have applications in cancer therapy. Its ability to interfere with specific cellular pathways could potentially inhibit cancer cell proliferation. Studies exploring the structure-activity relationship (SAR) of similar compounds have highlighted the importance of functional groups in enhancing anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits folic acid synthesis in bacteria
AntiviralEffective against coxsackievirus B
AnticancerPotential to inhibit cancer cell proliferation

Case Study: Antiviral Activity Against Coxsackievirus B

A study conducted on sulfonamide derivatives demonstrated that certain compounds exhibited IC50 values ranging from 1.5 to 7.5 µM against coxsackievirus B. This suggests that modifications to the sulfonamide structure can enhance antiviral potency, indicating a promising avenue for further research on this compound's derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via sulfonylation of substituted anilines. For example, reacting 3-amino-4-chlorobenzenesulfonyl chloride with dimethylamine in the presence of a base like pyridine or triethylamine. Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethylamino groups at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 234.00205 (exact mass) .
    • Supplementary Techniques : FT-IR for sulfonamide S=O stretches (~1350–1150 cm1^{-1}), elemental analysis for C, H, N, S content.

Q. What preliminary biological screening assays are recommended to assess the compound’s bioactivity?

  • Approach :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
    • Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves.

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antitumor activity, and what SAR trends have been observed?

  • SAR Insights :

  • Chlorine Position : The 4-chloro substituent enhances lipophilicity and target binding (e.g., tubulin inhibition observed in analogs like E7010) .
  • Amino Group : Acetylation or substitution with bulkier groups (e.g., isopropyl) modulates solubility and metabolic stability .
    • Experimental Design : Synthesize derivatives (e.g., 3-acetamido-4-chloro or 3-amino-4-bromo analogs) and evaluate using COMPARE analysis with cancer cell panels .

Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR signals) in structurally similar sulfonamide derivatives?

  • Advanced Techniques :

  • 2D NMR : COSY and HSQC to assign overlapping aromatic protons and confirm sulfonamide connectivity .
  • Isotopic Labeling : 15^{15}N-labeled dimethylamine to distinguish N-methyl environments in NOESY experiments.
    • Case Study : In a 2021 study, ambiguities in dimethylamino proton signals were resolved using 1^1H-13^13C HMBC correlations to confirm N,N-dimethyl substitution .

Q. How does this compound interact with kinase targets like CDK2, and what mechanistic insights exist?

  • Target Profiling : Molecular docking studies (e.g., AutoDock Vina) suggest hydrogen bonding between the sulfonamide group and CDK2’s Lys89 residue. Competitive binding assays (e.g., with staurosporine) validate inhibition .
  • Mechanistic Data : Kinase inhibition assays (IC50_{50} ~1.2 μM for CDK2) and cell cycle analysis (G1 arrest in treated cells) .

Data Contradiction Analysis

Q. Discrepancies in reported antitumor mechanisms: How to reconcile cell cycle arrest (G1/S) vs. tubulin disruption in sulfonamide analogs?

  • Hypothesis : Substituent-dependent dual mechanisms. For example:

  • Chloro-Substituted Analogs : Tubulin polymerization inhibition (e.g., E7010) via hydrophobic interactions with β-tubulin .
  • Amino-Modified Analogs : G1 arrest via CDK2 inhibition, as seen in PRKCH-targeting derivatives .
    • Validation : Gene expression profiling (microarray/RNA-seq) to identify pathway-specific changes (e.g., CCND1 downregulation for G1 arrest) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-chloro-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-chloro-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.